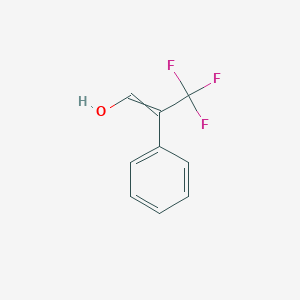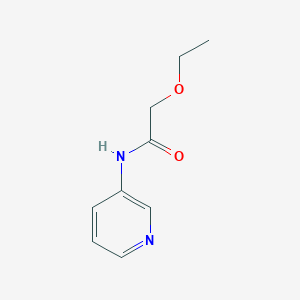
2-ethoxy-N-(3-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(3-pyridinyl)acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetamide, featuring an ethoxy group and a pyridinyl group attached to the acetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-pyridinyl)acetamide typically involves the reaction of 3-aminopyridine with ethyl chloroacetate under basic conditions to form the intermediate ethyl 3-pyridylacetate. This intermediate is then subjected to amidation with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-N-(3-pyridinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-ethoxy-N-(3-pyridinyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-(3-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-2-yl)acetamide
- N-(pyridin-4-yl)acetamide
- 2-ethoxy-N-(2-pyridinyl)acetamide
Uniqueness
2-ethoxy-N-(3-pyridinyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-ethoxy-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-7-9(12)11-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3,(H,11,12) |
Clé InChI |
KRMOHPHJJIFGPX-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=O)NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




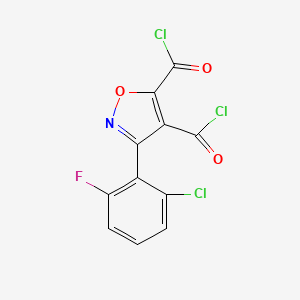
![1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione](/img/structure/B12585115.png)

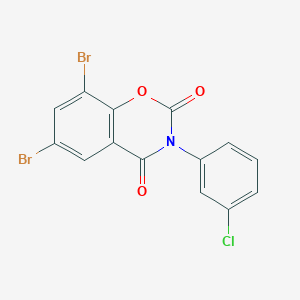
![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)
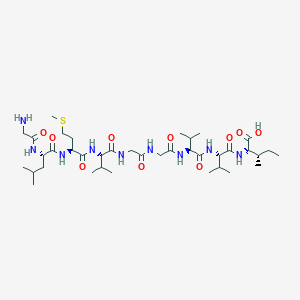
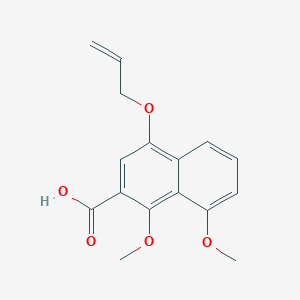

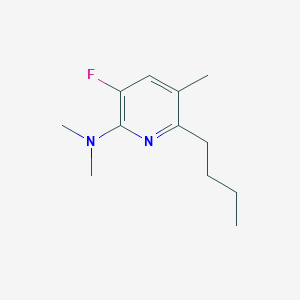
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![2,5-Bis[(4-fluorophenyl)ethynyl]thiophene](/img/structure/B12585160.png)
